molecular formula C6H5Br2N B3075566 4-Bromo-2-(bromomethyl)pyridine CAS No. 1032650-53-5

4-Bromo-2-(bromomethyl)pyridine

Cat. No. B3075566
CAS RN: 1032650-53-5
M. Wt: 250.92 g/mol
InChI Key: ADHJWVUGJNQQDD-UHFFFAOYSA-N
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Description

“4-Bromo-2-(bromomethyl)pyridine” is a type of substituted pyridine . It is used as a starting material in the synthesis of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification .


Synthesis Analysis

The synthesis of “4-Bromo-2-(bromomethyl)pyridine” involves brominating a pyrene solution in carbon tetrachloride (CCl4) using a bromine solution in carbon tetrachloride for 2 hours and stirring until the red solution turns yellow again . This is followed by extraction with water .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(bromomethyl)pyridine” can be represented by the SMILES string Cc1cc(Br)ccn1 . The InChI representation is 1S/C6H6BrN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 . The molecular weight is 172.02 .


Chemical Reactions Analysis

“4-Bromo-2-(bromomethyl)pyridine” reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-(bromomethyl)pyridine” include a refractive index of n20/D 1.556 , a density of 1.450 g/mL at 25 °C , and a molecular weight of 172.02 .

Scientific Research Applications

Transition Metal Catalysis and Ligand Synthesis

Cross-Coupling Reactions

Synthesis of Ocular Age Pigment A2-E

Methoxy-2-(2-pyridyl)indoles

Synthesis of 2′-Pyridyldifluoroacetate

Preparation of Other Derivatives

Safety and Hazards

“4-Bromo-2-(bromomethyl)pyridine” is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

4-bromo-2-(bromomethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHJWVUGJNQQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(bromomethyl)pyridine

Synthesis routes and methods I

Procedure details

To a stirred room temperature solution of 4-bromo-2-methylpyridine (1.72 g, 10 mmol) in carbon tetrachloride at was added N-bromosuccinimide (1.9 g, 10.5 mmol). The mixture was warmed at 90° C. After 30 minutes, the mixture was cooled, and benzoyl peroxide (100 mg) was added and refluxing was continued. After 7 hours, the mixture was cooled to room temperature, washed with aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 4-bromo-2-bromomethylpyridine as a brown oil [MS m/z 250/252/254 (MH+)] which was determined to be 75% pure and was used without further purification. The remaining material was determined to be 4-bromo-2-dibromomethylpyridine.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-bromo-2-methyl-pyridine (5 g, 29.07 mmol), 2-[(E)-(1-cyano-1-methyl-ethyl)azo]-2-methyl-propanenitrile (954.7 mg, 5.814 mmol) and N-bromosuccinimide (7.244 g, 40.70 mmol) were added to fluorobenzene (8 mL) and the mixture heated to 90° C. for 1 hour. Reaction mixture was purified by filtering through a silica gel pad and eluting with 50% diethylether/petroleum ether. Product fractions were combined and concentrated in vacuo to give the crude sub-title product (7.294 g, assumed 100% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 4.52 (s, 2H), 7.42 (d, 1H), 7.65 (s, 1H) and 8.42 (d, 1H) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
954.7 mg
Type
reactant
Reaction Step One
Quantity
7.244 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-bromo-2-methylpyridine (2.0 g, 11.63 mmol), NBS (2.69 g, 15.11 mmol), and diphenylperoxyanhydride (0.282 g, 1.163 mmol) in carbon tetrachloride (50 mL) was heated to 100° C. overnight. Cooled to RT, diluted with saturated NaHCO3, and extracted with ethyl acetate (3×). The combined organic extracts were washed with saturated NaCl (2×), dried over Na2SO4, filtered, and concentrated. The residue was purified via silica gel chromatography (ISCO, 120 g silica, 60 mL/min, 0-80% EtOAc/Hexanes over 45 min) to afford 4-bromo-2-(bromomethyl)pyridine (1.05 g, 36%). MS (m/z) 251.9.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.69 g
Type
reactant
Reaction Step One
[Compound]
Name
diphenylperoxyanhydride
Quantity
0.282 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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